molecular formula C14H18N2 B140697 1,8-Bis(dimethylamino)naphthalene CAS No. 20734-58-1

1,8-Bis(dimethylamino)naphthalene

Cat. No. B140697
CAS RN: 20734-58-1
M. Wt: 214.31 g/mol
InChI Key: GJFNRSDCSTVPCJ-UHFFFAOYSA-N
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Description

1,8-Bis(dimethylamino)naphthalene, commonly referred to as a "proton sponge" due to its high basicity, is a compound of interest in various chemical studies. Its superbasic properties arise from the high p-character of the nitrogen lone electron pair and the disruption of conjugation between the dimethylamino groups and the naphthalene π-system .

Synthesis Analysis

The synthesis of derivatives of 1,8-bis(dimethylamino)naphthalene has been explored to enhance its properties, such as electrospray ionization (ESI) activity. For instance, the synthesis of 1,8-bis(dimethylamino)-2-(4-methoxyphenyl)naphthalene was carried out to create an η6-coordinating ligand with a chargeable tag for ESI-MS analysis .

Molecular Structure Analysis

Crystallographic studies have revealed that 1,8-bis(dimethylamino)naphthalene and its complexes exhibit significant geometric distortions due to intramolecular hydrogen bonding. These distortions include out-of-plane deformations and alterations in valence angles . The compound's structure has been determined to be nonplanar in the gas phase, becoming more planar upon protonation .

Chemical Reactions Analysis

The compound forms various complexes through hydrogen bonding, such as with tetrafluoroborate , 2,4-dinitroimidazolate , and pentafluorophenol . These interactions often result in the formation of [NHN]+ and [NHN]− hydrogen bonds, which are characterized by asymmetric proton distributions and are studied using IR spectroscopy .

Physical and Chemical Properties Analysis

1,8-Bis(dimethylamino)naphthalene's physical and chemical properties have been extensively studied. Its basicity remains largely unaffected by the addition of substituents, as demonstrated by the pKa value of its proton sponge moiety . The compound's protonated form exhibits anisotropic motion in solution, with ultrafast proton transfer between nitrogen atoms . The crystal structure of its hydrobromide dihydrate shows channels of hydrogen bonds, which are significant for the material's stability .

Scientific Research Applications

Basicity and Superbasic Properties

  • Superbasic Nature : DMAN exhibits superbasic properties due to factors like the violation of conjugation of the dimethylamino group with the π-system of naphthalene rings and the high p-character of the nitrogen lone electron pair (Korzhenevska, Rybachenko, & Schroeder, 2002).

Chemical Reactivity and Proton Sponges

  • Formation of Push–Pull Proton Sponges : DMAN and its analogs can form push–pull proton sponges, with formyl groups displaying stronger π-acceptor effects than nitro groups (Ozeryanskii et al., 2009).
  • Transformation into Benzo[g]indole Derivatives : DMAN undergoes base-promoted transformation into benzo[g]indole derivatives, representing a unique mode of pyrrole ring closure (Kachalkina et al., 2015).
  • Creation of Highly Basic Substances : Combination with Schwesinger's phosphazene base concept produces highly basic substances like HMPN (Raab et al., 2005).

Structural Studies

  • X-ray Studies : X-ray studies on DMAN derivatives help understand different resonance stabilization and steric relaxation effects (Ozeryanskii et al., 2009).

Synthesis and Reactions

  • Ring Lithiation : DMAN undergoes ring metallation, particularly with 3- and 4-lithium derivatives, useful for meta-functionalization (Antonov et al., 2015).
  • Noncovalent Li···H Interaction : Utilizing noncovalent Li···H interaction, DMAN can be selectively lithiated, leading to various disubstituted derivatives (Antonov & Yakubenko, 2019).

Protonation Studies

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid getting it in eyes, on skin, or on clothing, and to ensure adequate ventilation .

properties

IUPAC Name

1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFNRSDCSTVPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10174807
Record name 1,8-Bis(dimethylamino)naphthalene
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Molecular Weight

214.31 g/mol
Source PubChem
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Physical Description

Pale cream crystalline powder; [Alfa Aesar MSDS]
Record name 1,8-Bis(dimethylamino)naphthalene
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Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Product Name

1,8-Bis(dimethylamino)naphthalene

CAS RN

20734-58-1
Record name Proton sponge
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Record name 1,8-Bis(dimethylamino)naphthalene
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Record name 1,8-Bis(dimethylamino)naphthalene
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Record name N,N,N',N'-tetramethylnaphthalene-1,8-diamine
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Record name 1,8-BIS(DIMETHYLAMINO)NAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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